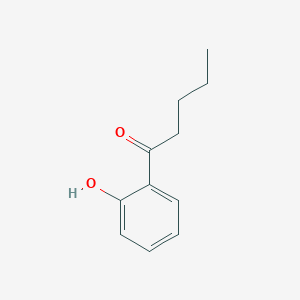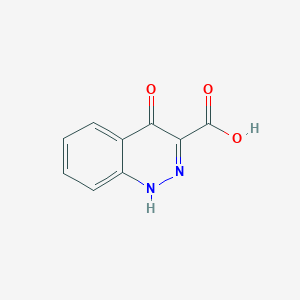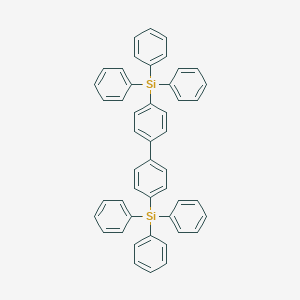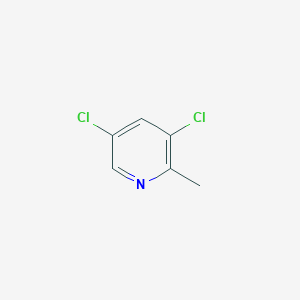
3,5-Dichloro-2-methylpyridine
Vue d'ensemble
Description
3,5-Dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-methylpyridine is not well understood. However, it is believed to act as a potent inhibitor of certain enzymes, including cytochrome P450 enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,5-Dichloro-2-methylpyridine are not well documented. However, it is believed to have potential applications in the treatment of various diseases, including cancer and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-Dichloro-2-methylpyridine in lab experiments is its high purity and stability. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3,5-Dichloro-2-methylpyridine. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer and fungal infections. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
3,5-Dichloro-2-methylpyridine has been extensively studied for its potential applications in various scientific fields. One notable application is in the field of organic synthesis. This compound has been used as an intermediate in the synthesis of various chemicals and pharmaceuticals, including antihistamines and antifungal agents.
Propriétés
IUPAC Name |
3,5-dichloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTUCCXFFWYEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627931 | |
| Record name | 3,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylpyridine | |
CAS RN |
100868-45-9 | |
| Record name | 3,5-Dichloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
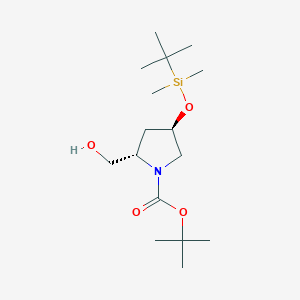
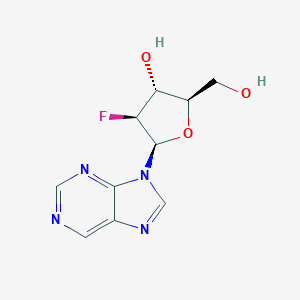
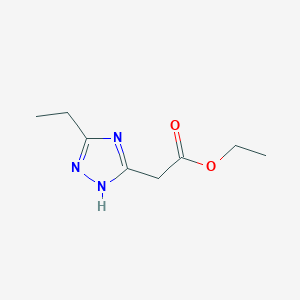

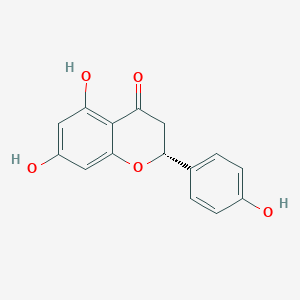
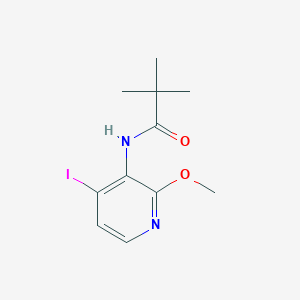
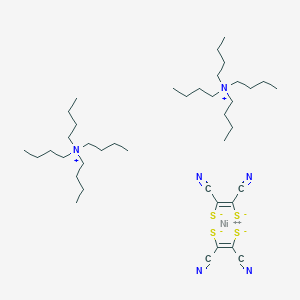
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
